molecular formula C6H6Cl2O B14267595 Spiro[2.3]hexan-4-one, 5,5-dichloro- CAS No. 138469-24-6

Spiro[2.3]hexan-4-one, 5,5-dichloro-

Cat. No.: B14267595
CAS No.: 138469-24-6
M. Wt: 165.01 g/mol
InChI Key: APXRTJAPLSGABP-UHFFFAOYSA-N
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Description

Spiro[23]hexan-4-one, 5,5-dichloro- is a chemical compound with the molecular formula C6H6Cl2O It is characterized by a spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.3]hexan-4-one, 5,5-dichloro- typically involves the chlorination of spiro[2.3]hexan-4-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of Spiro[2.3]hexan-4-one, 5,5-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexan-4-one, 5,5-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[2.3]hexan-4-one oxides, while reduction can produce partially or fully dechlorinated spiro[2.3]hexan-4-one derivatives.

Scientific Research Applications

Spiro[2.3]hexan-4-one, 5,5-dichloro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[2.3]hexan-4-one, 5,5-dichloro- involves its interaction with specific molecular targets. The chlorine atoms play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexan-4-one: Lacks the chlorine atoms, resulting in different reactivity and applications.

    5,5-Dichlorospiro[2.3]hexane: Similar structure but lacks the ketone functional group.

Uniqueness

Spiro[2.3]hexan-4-one, 5,5-dichloro- is unique due to the presence of both the spirocyclic structure and the dichlorinated positions. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

138469-24-6

Molecular Formula

C6H6Cl2O

Molecular Weight

165.01 g/mol

IUPAC Name

5,5-dichlorospiro[2.3]hexan-6-one

InChI

InChI=1S/C6H6Cl2O/c7-6(8)3-5(1-2-5)4(6)9/h1-3H2

InChI Key

APXRTJAPLSGABP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2=O)(Cl)Cl

Origin of Product

United States

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